Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-

Description

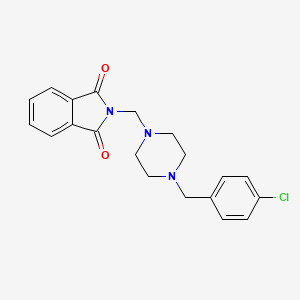

Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is a synthetic derivative combining a phthalimide core with a piperazine moiety substituted at the N-1 position with a p-chlorobenzyl group. This compound’s structural features align with pharmacologically active piperazine-phthalimide hybrids, which are often explored for CNS activity, antimicrobial properties, or as intermediates in drug synthesis .

Properties

IUPAC Name |

2-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c21-16-7-5-15(6-8-16)13-22-9-11-23(12-10-22)14-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASQSHQWEBEAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241968 | |

| Record name | Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95800-84-3 | |

| Record name | Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095800843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Phthalimide Derivatives

Key Observations :

- The p-chlorobenzyl substituent in the target compound balances lipophilicity and steric demands compared to bulkier groups (e.g., diphenylmethyl in ) .

- Linker length influences flexibility and target engagement. For example, the propyl linker in may enhance binding to deeper receptor pockets, while the methyl linker in the target compound favors rigidity .

Key Observations :

- The target compound’s synthesis likely mirrors methods in and , where alkylation of piperazine derivatives with brominated phthalimides achieves moderate to high yields .

Pharmacological and Binding Properties

Key Observations :

- The p-chlorobenzyl group in the target compound may improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxyl groups in ) .

- Piperazine-phthalimide hybrids in and show diverse applications, suggesting the target compound could be optimized for specific therapeutic areas through substituent modification .

Biological Activity

Phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is particularly noted for its potential therapeutic applications, including antiviral and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is represented as follows:

- Chemical Formula: CHClNO

- Molecular Weight: 373.84 g/mol

- CAS Number: 3024471

Antiviral Activity

Research indicates that phthalimide derivatives exhibit significant antiviral properties. For instance, a study on N-phthalimide-linked 1,2,3-triazole analogues demonstrated potent activity against the COVID-19 virus, achieving over 90% inhibition of viral growth at specific concentrations with minimal cytotoxicity on Vero cells .

| Compound | Target Virus | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| Phthalimide Triazole | COVID-19 | 90 | >90% Inhibition |

Additionally, phthalimide derivatives have shown effectiveness against other viruses such as HIV and cytomegalovirus (CMV) through various mechanisms including inhibition of viral proteases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported the synthesis of several phthalimide analogs which were screened for their antimicrobial effectiveness. Notably, some derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phthalimide Analog 1 | Staphylococcus aureus | 50 µg/mL |

| Phthalimide Analog 2 | Escherichia coli | 30 µg/mL |

The antiviral mechanism of phthalimide derivatives involves the inhibition of viral enzymes crucial for replication. Molecular docking studies have suggested that these compounds interact with viral proteases through non-covalent interactions, effectively blocking the active sites necessary for viral replication .

Study on Antiviral Efficacy

In a comprehensive study conducted by Morsy et al., various phthalimide derivatives were synthesized and tested for their antiviral activity against multiple viruses. The most effective compound showed an EC50 value of 0.11 µM against HIV, indicating strong antiviral potential compared to standard antiviral agents .

Antimicrobial Screening

A recent investigation into novel phthalimide analogs revealed promising results in antimicrobial screening. The study highlighted that certain analogs not only showed low cytotoxicity but also high selectivity indices, making them suitable candidates for further development as antimicrobial agents .

Q & A

Q. What are the established synthetic protocols for Phthalimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-?

The compound is synthesized via alkylation of phenylpiperazine intermediates with (4-bromobutyl)phthalimide. Key steps include:

- Preparation of substituted phenylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride.

- Alkylation using (4-bromobutyl)phthalimide under reflux conditions, followed by purification via column chromatography. Alternative routes involve nucleophilic substitution of piperidine derivatives with bromoalkyl phthalimides, as detailed in Schemes 1 and 2 of Med. Chem. Commun. (2018) .

Q. Which spectroscopic methods are essential for structural confirmation?

Critical techniques include:

- ¹H NMR : Distinct signals for piperazinyl CH₂ groups (δ 2.75–3.0 ppm) and aromatic protons (δ 7.74–7.90 ppm for phthalimide) .

- IR spectroscopy : C=O stretch at ~1700 cm⁻¹ confirms the phthalimide moiety .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating this compound?

Initial screening should focus on:

- Receptor binding assays : Dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ receptors to assess CNS activity .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on HEK or cancer cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How does linker length between phthalimide and piperazinyl groups influence biological activity?

Studies show that a four-carbon spacer optimizes dopamine D₂ receptor antagonism (e.g., apomorphine-induced climbing response in mice). Shorter/longer linkers reduce activity due to conformational strain or reduced receptor fit. Molecular modeling and NMR data suggest folded conformations enhance binding .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

- Meta-analysis : Compare data under standardized conditions (e.g., cell line: HEK293 vs. CHO; concentration range: 1 nM–10 µM).

- Orthogonal assays : Validate receptor affinity via radioligand binding (e.g., [³H]spiperone for D₂) and functional assays (cAMP modulation) .

- Control for stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may skew results .

Q. How can synthetic yields be improved for analogs with bulky substituents?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Catalysis : Pd-NHC complexes (e.g., PEPPSI catalysts) improve coupling efficiency in arylpiperazine derivatives .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and increases yield by 15–20% .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism.

- ADMET prediction (SwissADME) : Estimates blood-brain barrier penetration (e.g., high LogP >3 suggests CNS activity) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial efficacy?

Variations arise from:

- Bacterial strains : Gram-negative (e.g., E. coli) may show resistance due to efflux pumps.

- Compound stability : Hydrolysis of the phthalimide ring in aqueous media (pH >7) reduces activity .

Q. How do substituents on the piperazinyl ring modulate serotonin receptor selectivity?

- Electron-withdrawing groups (e.g., Cl) : Enhance 5-HT₂ₐ affinity (Ki <50 nM) but reduce 5-HT₁ₐ binding.

- Methoxy groups : Improve 5-HT₁ₐ selectivity (Ki ~20 nM) via hydrogen bonding with Ser159 .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.